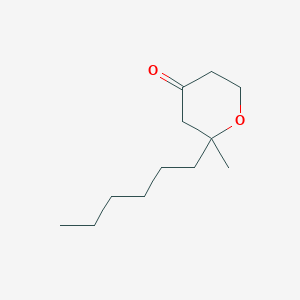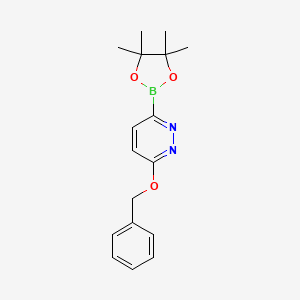
6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered interest in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a benzyloxy group attached to the pyridazine ring, along with a boronic acid pinacol ester moiety. The unique structure of this compound makes it a valuable building block in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester typically involves the following steps:
-
Halogen-Metal Exchange and Borylation: Common reagents used in this process include organolithium or Grignard reagents .
-
Palladium-Catalyzed Cross-Coupling: : Another common method is the palladium-catalyzed cross-coupling of halopyridazines with tetraalkoxydiborane or dialkoxyhydroborane . This method is widely used due to its efficiency and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
-
Suzuki–Miyaura Coupling: : This is the most common reaction involving boronic esters. It involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
-
Protodeboronation: : This reaction involves the removal of the boronic ester group, typically using a radical approach .
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Radical Initiators: Used in protodeboronation reactions.
Major Products
Aryl or Vinyl Compounds: Formed through Suzuki–Miyaura coupling.
Hydrocarbons: Formed through protodeboronation.
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
Material Science: Used in the synthesis of advanced materials with unique properties.
Wirkmechanismus
The primary mechanism of action of 6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester commonly used in Suzuki–Miyaura coupling.
6-Hydroxypyridine-3-boronic Acid Pinacol Ester: Used in the synthesis of pharmaceutical compounds.
Uniqueness
6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester is unique due to the presence of the benzyloxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable tool in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C17H21BN2O3 |
|---|---|
Molekulargewicht |
312.2 g/mol |
IUPAC-Name |
3-phenylmethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine |
InChI |
InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)14-10-11-15(20-19-14)21-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
InChI-Schlüssel |
KRAGEDZZCFQOEP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


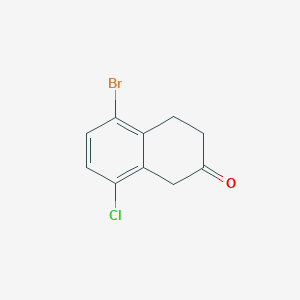
![7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13664209.png)


![2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13664221.png)
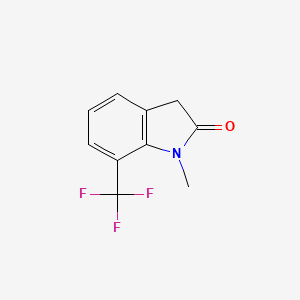
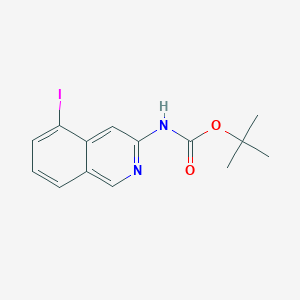

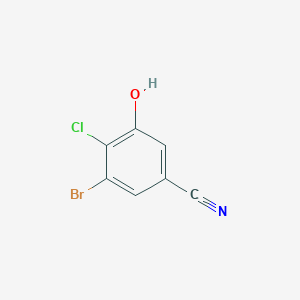
![1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile](/img/structure/B13664263.png)
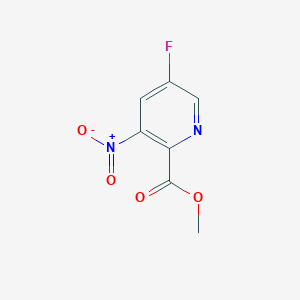

![3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13664300.png)
